N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF2N2OS/c15-7-4-5-10-11(6-7)21-14(18-10)19-13(20)12-8(16)2-1-3-9(12)17/h1-6H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKVBBNSZRTONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393459 | |
| Record name | F0301-0049 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60230-31-1 | |
| Record name | F0301-0049 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide typically involves the reaction of 6-chlorobenzothiazole with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The compound can react with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Formation of substituted benzothiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Research: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide becomes apparent when compared to related compounds (Table 1). Key differences in substituents, ring systems, and biological activities are highlighted below.
Table 1: Comparative Analysis of this compound and Analogues
Key Findings from Comparisons
Structural Variations and Activity: The tricyclic thiazole system in Compound 43 () demonstrates tenfold higher potency (1.5 μM) against HUVEC cells compared to its non-fluorinated analogue 44, emphasizing the critical role of the 2,6-difluorobenzamide group in enhancing bioactivity . N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide () shares the 2,6-difluorobenzamide motif but replaces the benzo[d]thiazole with a simpler 1,3-thiazole. Its lower synthetic yield (22%) suggests challenges in coupling dichlorophenyl-thiazole intermediates .
Pesticidal Derivatives :
- Teflubenzuron and Diflubenzuron () replace the thiazole ring with a urea linkage but retain the 2,6-difluorobenzamide group. This modification shifts activity toward chitin synthesis inhibition, highlighting the importance of the urea moiety in pesticidal action .
Antifungal/Antibacterial Analogues :
- Compound 5fc () incorporates a malonate ester and benzo[b]thiophene, diverging from the benzamide core. Despite structural differences, the retained 6-chlorobenzo[d]thiazole moiety suggests shared pharmacophoric elements for antimicrobial activity .
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution : The 2,6-difluorobenzamide group enhances binding to hydrophobic pockets in biological targets (e.g., kinases, HUVEC receptors) due to its electron-withdrawing properties and metabolic stability .
- Chlorine Position : The 6-Cl substituent on the benzo[d]thiazole ring improves steric interactions with target enzymes, as seen in Compound 5fc .
- Ring System Flexibility: Tricyclic thiazoles (e.g., Compound 43) exhibit superior angiogenesis inhibition compared to monocyclic analogues, likely due to increased rigidity and π-π stacking .
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide is a benzothiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits significant potential as an anti-inflammatory, antimicrobial, and anticancer agent. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be described by the following structural formula:
This compound features a benzothiazole moiety linked to a difluorobenzamide group, which contributes to its unique biological properties.
The primary mechanism of action for this compound involves the selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This enzyme is crucial in the inflammatory process as it converts arachidonic acid into prostaglandins, which mediate inflammation and pain. By selectively inhibiting COX-2, this compound reduces inflammation and pain without causing significant gastrointestinal side effects associated with non-selective COX inhibitors.
Key Biochemical Pathways
-
Inhibition of COX Enzymes :
- COX-1 : Constitutively expressed; involved in protecting the gastrointestinal mucosa.
- COX-2 : Induced during inflammation; targeted by this compound to alleviate inflammatory responses.
-
Induction of Apoptosis :
- In cancer cells, this compound has been shown to induce apoptosis, thereby inhibiting cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Bacillus subtilis. The fluorination in its structure enhances its binding affinity to bacterial targets like FtsZ, a protein critical for bacterial cell division .
Anticancer Activity
The compound's ability to induce apoptosis in cancer cells positions it as a potential candidate for cancer therapy. Studies have highlighted its efficacy against several cancer cell lines, including breast and colon cancer cells. The mechanism involves disrupting cellular processes essential for tumor growth and survival .
Study 1: FtsZ Inhibition
A study focusing on the inhibition of FtsZ by fluorinated benzamides demonstrated that this compound effectively binds to the allosteric site of FtsZ. Molecular docking studies revealed strong hydrophobic interactions between the difluoroaromatic ring and key residues in the protein's binding pocket. This interaction is crucial for its antibacterial activity .
Study 2: Anti-inflammatory Effects
In vitro assays have confirmed that this compound significantly reduces pro-inflammatory cytokine production in activated macrophages. The results suggest that it could be developed as a therapeutic agent for inflammatory diseases due to its selective COX-2 inhibition .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Selectivity |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anti-inflammatory | High COX-2 selectivity |
| 5-chloro-2-(2,6-difluorophenyl)benzothiazole | Structure | Antimicrobial | Moderate |
| N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide | Structure | Anticancer | Low |
Q & A
Basic: What are the recommended synthetic methodologies for N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide, and how can reaction yields be optimized?
Answer:
The compound is synthesized via a multi-step approach:
Core Formation : Cyclization of 6-chloro-2-aminobenzo[d]thiazole using Eaton’s reagent (PO/MeSOH) under solvent-free conditions to enhance atom economy and reduce waste .
Acylation : Friedel-Crafts acylation with 2,6-difluorobenzoyl chloride. Solvent choice (e.g., dichloromethane) and stoichiometric control of acylating agents are critical.
Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) followed by recrystallization.
Yield Optimization : Reaction temperatures (80–100°C) and catalyst ratios (e.g., 1:1.2 molar ratio of core to acyl chloride) significantly impact yields, which range from 75–82% under optimized conditions .
Basic: What spectroscopic and crystallographic techniques are essential for structural validation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify fluorine and chlorine substituents, with characteristic shifts for the benzamide (δ 165–170 ppm for carbonyl) and thiazole (δ 150–155 ppm for C=N) moieties .
- X-ray Diffraction (XRD) : Single-crystal analysis confirms bond angles (e.g., C–C–C angles of 117.7–125.2°) and spatial arrangement of substituents, critical for understanding steric effects .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 290 [M+H]) .
Basic: What preliminary biological assays are suitable for evaluating its pharmacological potential?
Answer:
- In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM.
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC determination) due to structural similarity to kinase-targeting benzothiazoles .
- Solubility Testing : Use HPLC or UV-Vis spectroscopy in buffers (pH 1–7.4) to assess bioavailability limitations .
Advanced: How can computational methods like quantum chemical calculations guide reaction optimization?
Answer:
- Reaction Path Search : Density Functional Theory (DFT) calculates transition states and intermediates to identify energetically favorable pathways (e.g., acylation mechanism) .
- Solvent Effects : COSMO-RS simulations predict solvent compatibility, reducing trial-and-error in solvent selection .
- Data Integration : Machine learning algorithms correlate experimental parameters (e.g., temperature, catalyst loading) with yields to propose optimal conditions .
Advanced: How should researchers address contradictions in reported synthetic yields or spectroscopic data?
Answer:
- Reproducibility Checks : Validate reaction conditions (e.g., moisture-sensitive steps in acylation) and purity of starting materials .
- Data Normalization : Cross-reference NMR spectra with computed chemical shifts (via Gaussian09 or ORCA) to resolve signal assignment disputes .
- Meta-Analysis : Compare crystallographic data (e.g., C–F bond lengths: 1.34–1.38 Å) across studies to identify systematic errors .
Advanced: What mechanistic insights explain the reactivity of the thiazole core in derivatization reactions?
Answer:
- Electrophilic Substitution : The electron-deficient thiazole ring directs electrophiles (e.g., acyl groups) to the 2-position via resonance stabilization .
- Nucleophilic Attack : The nitrogen in the thiazole ring participates in hydrogen bonding, facilitating nucleophilic substitutions (e.g., SNAr with amines) .
- Steric Effects : Chlorine at the 6-position hinders planarization, affecting regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced: What experimental design frameworks (e.g., factorial design) are applicable to optimize multi-step syntheses?
Answer:
- Factorial Design : Screen variables (temperature, solvent polarity, catalyst) in a 2 design to identify interactions. For example, a 3-factor design can isolate optimal acylation conditions .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., time vs. yield) to predict maxima .
- Failure Analysis : Use Taguchi methods to rank factors (e.g., moisture sensitivity > temperature) impacting reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
